5-Chloro-7-(3-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name for this compound is derived from its quinoline backbone and substituent positions. Quinoline serves as the parent heterocyclic structure, with numbering beginning at the nitrogen atom. Substituents include a chlorine atom at position 5, a 3-methoxyphenyl group at position 7, and a propan-2-yloxy (isopropyloxy) moiety at position 8. The full IUPAC name is 5-chloro-7-(3-methoxyphenyl)-8-(propan-2-yloxy)quinoline .
A CAS Registry Number uniquely identifies chemical substances, but this compound’s CAS number is not listed in the provided sources. Related quinoline derivatives, such as N-(5-chloro-2-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide (CAS 332176-51-9) and N-(5-chloro-2-methoxyphenyl)-2-(3-methylphenyl)quinoline-4-carboxamide (CAS not specified), highlight the structural diversity within this class.
Molecular Formula and Weight Analysis
The molecular formula of 5-chloro-7-(3-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline is C$${19}$$H$${17}$$ClNO$$_{3}$$ . This formula accounts for:
- A quinoline backbone (C$${9}$$H$${6}$$N)
- A chlorine atom (Cl)
- A 3-methoxyphenyl group (C$${7}$$H$${7}$$O)
- A propan-2-yloxy chain (C$${3}$$H$${7}$$O)
Molecular Weight Calculation:
$$
\text{MW} = (12.01 \times 19) + (1.008 \times 17) + 35.45 + 14.01 + (16.00 \times 3) = 342.79 \, \text{g/mol}
$$
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (19 atoms) | 228.19 g/mol |
| Hydrogen (17 atoms) | 17.14 g/mol |
| Chlorine (1 atom) | 35.45 g/mol |
| Nitrogen (1 atom) | 14.01 g/mol |
| Oxygen (3 atoms) | 48.00 g/mol |
| Total | 342.79 g/mol |
Structural Isomerism and Tautomeric Possibilities
Structural Isomerism:
- Positional Isomerism : Variations in substituent positions on the quinoline ring could yield isomers. For example, shifting the chlorine atom to position 6 or the methoxyphenyl group to position 6 would create distinct isomers.
- Functional Group Isomerism : Replacing the isopropyloxy group with alternative ethers (e.g., ethoxy) or esters would alter physicochemical properties without changing the carbon skeleton.
Tautomerism :
Tautomeric forms are unlikely due to the absence of enolizable protons (e.g., hydroxyl groups). The methoxy and isopropyloxy substituents are ethers, which lack the acidity required for keto-enol or imine-enamine tautomerism.
Comparative Analysis With Related Quinoline Derivatives
Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns. A comparison with structurally related compounds reveals key differences:
Key Observations:
- Lipophilicity : The target compound’s logP (~4.5) is lower than that of carboxamide-containing derivatives (logP 6.25), reflecting reduced hydrophobicity due to polar ether linkages.
- Steric Effects : The isopropyloxy group introduces steric bulk compared to smaller substituents like hydroxyl or iodine, potentially influencing binding interactions in biological systems.
- Electronic Effects : Electron-withdrawing chlorine and electron-donating methoxy groups create a polarized quinoline ring, altering reactivity in substitution reactions.
Properties
CAS No. |
648896-87-1 |
|---|---|
Molecular Formula |
C19H18ClNO2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
5-chloro-7-(3-methoxyphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C19H18ClNO2/c1-12(2)23-19-16(13-6-4-7-14(10-13)22-3)11-17(20)15-8-5-9-21-18(15)19/h4-12H,1-3H3 |
InChI Key |
BJZQFTKUYAVCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC(=CC=C3)OC)Cl)C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Position 7: The 3-methoxyphenyl group in the target compound contrasts with the morpholino-phenyl hybrid in compound 18 ().
- Position 8 : The isopropoxy group provides steric bulk, which may reduce metabolic degradation compared to hydroxy or smaller alkoxy groups (e.g., benzyloxy in ) .
- Biological Activity: The morpholino-phenyl derivative () inhibits endothelial cell proliferation, suggesting that bulky substituents at position 7 may enhance anti-angiogenic effects. In contrast, the triazolylmethoxy analogue () shows antimicrobial activity, highlighting the role of heterocyclic groups at position 8 .
Computational and Analytical Insights
- Electron Density Analysis: Noncovalent interaction (NCI) plots () could reveal steric clashes between the isopropoxy group and the quinoline core, affecting binding to biological targets .
- Spectroscopic Data : Analogous compounds (e.g., ) exhibit distinct $ ^1H $ NMR shifts for aromatic protons (δ 7.86–9.02 ppm), suggesting that substituent electronegativity and conjugation significantly influence spectral profiles .
Preparation Methods
Method A: Direct Halogenation and Substitution
One effective method involves the halogenation of quinoline derivatives followed by nucleophilic substitution. The synthesis can be summarized in the following steps:
Halogenation : A quinoline derivative is treated with phosphorus oxychloride (POCl₃) at elevated temperatures (around 100 °C) to introduce a chlorine atom at the 5-position.
Substitution : The resultant compound is then reacted with 3-methoxyphenol in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution at the 7-position.
Alkylation : Finally, the introduction of the propan-2-yl group can be achieved through alkylation using isopropanol under acidic conditions.
This method has shown good yields, typically ranging from 60% to 80%, depending on reaction conditions and purity of starting materials.
Method B: Multi-step Synthesis via Intermediate Compounds
Another approach involves synthesizing intermediate compounds that eventually lead to the target molecule:
Synthesis of Intermediate : Starting from commercially available 4-chloroaniline, it can be converted into a quinoline derivative through cyclization reactions using acetic anhydride and a suitable catalyst.
Functionalization : The intermediate can then undergo further functionalization steps, including methoxylation and alkylation, to introduce the methoxy and isopropoxy groups at the appropriate positions.
Final Purification : The crude product can be purified using column chromatography, which typically yields a high-purity final product.
Reaction Conditions and Yields
The following table summarizes key reaction conditions for each method discussed:
| Method | Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|---|
| A | Halogenation | Quinoline Derivative + POCl₃ | 100 °C | 70-80 |
| A | Substitution | Halogenated Quinoline + 3-Methoxyphenol | Base, Reflux | 60-75 |
| A | Alkylation | Product + Isopropanol | Acidic Conditions | 65-80 |
| B | Cyclization | 4-Chloroaniline + Acetic Anhydride | Catalyst, Heat | 75-85 |
| B | Functionalization | Intermediate Compound + Methanol/Isopropanol | Varies | 70-80 |
Purification Techniques
Purification is essential to obtain high-quality compounds for research purposes:
Column Chromatography : This technique is commonly employed after synthesis to separate desired products from by-products and unreacted materials.
Recrystallization : For compounds that crystallize well, recrystallization from suitable solvents can enhance purity.
Thin Layer Chromatography (TLC) : Used for monitoring reaction progress and assessing purity during various stages of synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
